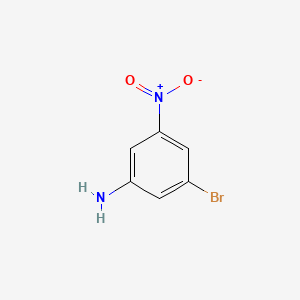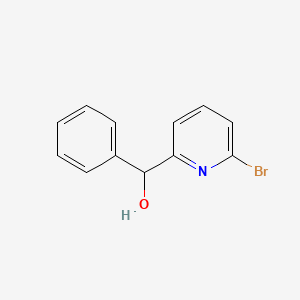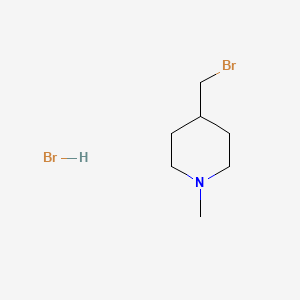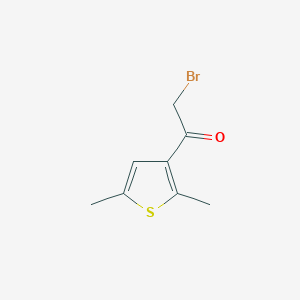
4-bromo-N'-hydroxybenzenecarboximidamide
Descripción general
Descripción
4-bromo-N’-hydroxybenzenecarboximidamide is a chemical compound with the empirical formula C7H7BrN2O . It has a molecular weight of 215.05 . The IUPAC name for this compound is 4-bromo-N’-hydroxybenzenecarboximidamide .
Molecular Structure Analysis
The InChI code for 4-bromo-N’-hydroxybenzenecarboximidamide is 1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
4-bromo-N’-hydroxybenzenecarboximidamide is a solid substance . It should be stored in a cool, well-ventilated place, away from strong oxidizing agents .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-N'-hydroxybenzenecarboximidamide involves the reaction of 4-bromoaniline with ethyl chloroformate to form N-(4-bromophenyl) carbamate, which is then reacted with hydroxylamine hydrochloride to form 4-bromo-N'-hydroxybenzenecarboximidamide.", "Starting Materials": [ "4-bromoaniline", "ethyl chloroformate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Dissolve 4-bromoaniline in dry dichloromethane.", "Step 2: Add ethyl chloroformate dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for 2 hours at room temperature.", "Step 4: Add hydroxylamine hydrochloride to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 5: Filter the resulting solid and wash with cold water.", "Step 6: Recrystallize the product from ethanol to obtain 4-bromo-N'-hydroxybenzenecarboximidamide." ] } | |
Número CAS |
69113-23-1 |
Fórmula molecular |
C7H7BrN2O |
Peso molecular |
215.05 g/mol |
Nombre IUPAC |
4-bromo-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
Clave InChI |
KCHIZOZPSSURRB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=N\O)/N)Br |
SMILES |
C1=CC(=CC=C1C(=NO)N)Br |
SMILES canónico |
C1=CC(=CC=C1C(=NO)N)Br |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
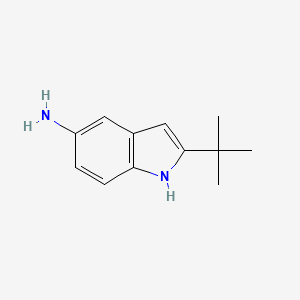

![tert-Butyl 3-[(Methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B3021702.png)
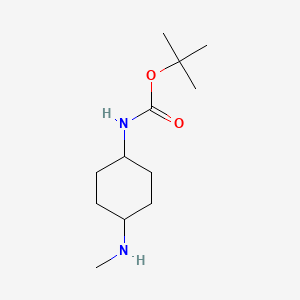
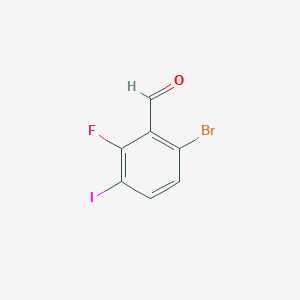

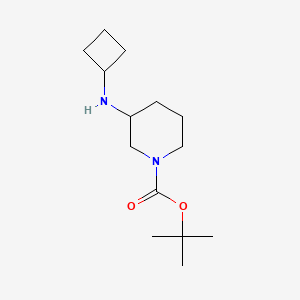
![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3021709.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)
